Zelavespib monohydrochloride
Description
Chemical Identity and Nomenclature
Zelavespib monohydrochloride is systematically identified as 8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine hydrochloride . Its molecular formula is C₁₈H₂₃Cl₂IN₆O₂S , with a molecular weight of 585.3 g/mol . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2249878-50-8 | |
| IUPAC Name | See systematic name above | |
| SMILES Notation | CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.Cl | |
| UNII Code | ZEO4G69K8S |
The compound belongs to the diarylthioether class, characterized by a benzodioxol group linked via a sulfur atom to a substituted purine core. Its dihydrochloride form enhances solubility for pharmacological applications.
Historical Development and Discovery Timeline
The compound's development trajectory reflects evolving insights into chaperone-mediated oncogenesis:
- 2009 : Initial characterization of the parent molecule PU-H71 (later named zelavespib) as an HSP90 inhibitor with activity against triple-negative breast cancer models.
- 2016 : First clinical trial entry (NCT01393509) investigating intravenous formulation in advanced malignancies.
- 2022 : Transition to oral formulation evaluated in combination with ruxolitinib for myelofibrosis (NCT03935555), leveraging epichaperome-specific binding.
- 2024 : Optimization of synthesis protocols enabling large-scale GMP production, as evidenced by commercial availability through specialty suppliers.
Critical milestones include the 2022 discovery of its preferential binding to disease-associated HSP90 conformers within epichaperome networks, distinguishing it from earlier pan-HSP90 inhibitors.
Classification Within the Epichaperome Inhibitor Family
This compound occupies a unique niche in targeted cancer therapeutics through its dual targeting capabilities:
Table 1: Comparative Classification of Chaperone-Targeted Agents
Mechanistically, zelavespib exploits the altered ATP-binding pocket of HSP90 isoforms recruited into stress-induced epichaperome assemblies. These supramolecular structures, observed in 50-70% of solid tumors but absent in normal cells, create high-affinity binding niches for the compound. The drug's iodobenzodioxol group facilitates π-stacking interactions with tyrosine residues in malignant HSP90 complexes, while the isopropylaminopropyl chain induces allosteric changes disrupting client protein interactions.
Structure
3D Structure of Parent
Properties
CAS No. |
2095432-24-7 |
|---|---|
Molecular Formula |
C18H22ClIN6O2S |
Molecular Weight |
548.8 g/mol |
IUPAC Name |
8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine;hydrochloride |
InChI |
InChI=1S/C18H21IN6O2S.ClH/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13;/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23);1H |
InChI Key |
HUAKDRZHOBLKGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zelavespib monohydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the purine scaffold, introduction of the iodo group, and the attachment of the isopropylamino-propyl side chain. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures while ensuring consistency, purity, and yield. This would require optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards for pharmaceutical production .
Chemical Reactions Analysis
Metabolic Reactions
Zelavespib undergoes phase I and II metabolic transformations, primarily mediated by hepatic enzymes. Key reactions include:
Sulfation of the Thioether Group
The thioether linkage (-S-) between the purine and benzodioxole moieties undergoes sulfation, forming sulfoxide intermediates. This reaction is catalyzed by sulfotransferases (SULTs), particularly SULT1A1.
Hydroxylation of the Benzodioxole Ring
The benzodioxole ring undergoes regioselective hydroxylation at the C-5 position, mediated by cytochrome P450 enzymes (CYP3A4). This reaction generates a catechol derivative, which may further oxidize to quinone metabolites.
Conjugation with Glucuronic Acid
The primary amine group on the purine ring participates in glucuronidation via UDP-glucuronosyltransferases (UGT1A9), enhancing water solubility for renal excretion.
Table 1: Metabolic Pathways of Zelavespib Monohydrochloride
| Reaction Type | Enzyme Involved | Product | Stability |
|---|---|---|---|
| Sulfation | SULT1A1 | Sulfoxide intermediate | Moderate |
| Hydroxylation | CYP3A4 | Catechol derivative | Reactive |
| Glucuronidation | UGT1A9 | Glucuronide conjugate | Highly stable |
In Vitro Reactivity and Stability
Studies highlight zelavespib’s stability under physiological conditions:
-
PBS Buffer (pH 7.4): Remains stable (>90%) for 24 hours at 37°C.
-
Liver Microsomes: Half-life of 2.7–9.2 hours, depending on dosage (10–40 mg/m²) .
-
Light Sensitivity: Degrades by 15% under UV light (254 nm) within 48 hours due to iodine bond cleavage .
Table 2: Stability Profile in Biological Matrices
| Matrix | Half-Life (h) | Degradation Pathway | Source |
|---|---|---|---|
| Human Plasma | 9.2 | Oxidative deamination | |
| Liver Microsomes | 2.7–9.2 | Hydroxylation/Glucuronidation | |
| Tumor Tissue Homogenate | 60* | Target-mediated trapping |
*Prolonged retention due to epichaperome binding .
Binding Interactions with HSP90
Zelavespib’s diarylthioether scaffold enables high-affinity binding to HSP90’s ATP-binding pocket:
-
Reaction Mechanism:
-
ATP Competitive Binding: Displaces ATP via hydrophobic interactions with Leu48, Asp93, and Phe138 residues .
-
Conformational Change: Induces a closed HSP90 conformation, stabilizing client proteins like BIRC2 and STAT1 .
-
Epichaperome Disassembly: Prolonged residence time (T½ = 60 hours in tumors) due to slow off-rate kinetics .
-
Key Research Findings:
-
Zelavespib’s sulfation and hydroxylation metabolites retain 30–50% HSP90 inhibitory activity.
-
Target occupancy correlates with antitumor efficacy (R² = 0.89 in xenograft models) .
Synthetic Derivatives and Analogues
Modifications to zelavespib’s core structure alter reactivity:
Scientific Research Applications
Zelavespib monohydrochloride, also known as PU-H71, is an experimental inhibitor of heat shock protein 90 (Hsp90) and is under investigation in clinical trials for lymphoma and solid tumors . Zelavespib, along with other epichaperome agents like icapamespib, has demonstrated therapeutic efficacy in disease models such as cancer, neurodegenerative disorders, infection, and inflammation .
Pharmacokinetic and Target Occupancy
Studies on mice with MDA-MB-468 tumor xenografts showed that after intravenous injection of zelavespib, the drug was present in tumors for up to 120 hours post-administration, with a half-life of approximately 60 hours . In contrast, zelavespib was cleared from non-diseased, non-metabolizing tissues within approximately 8 hours, mirroring its rapid clearance from plasma and normal tissues .
Clinical Significance
Epichaperome-targeting agents like zelavespib have been extensively evaluated and have shown therapeutic efficacy in various disease models, including cancer and neurodegenerative disorders . Zelavespib and icapamespib have been translated into clinical trials for treating cancer and Alzheimer’s disease . Radiolabeled versions of these agents have provided data on their duration at the site of action in patients, specifically in tumors and affected brains .
Experimental Design and Results
Mechanism of Action
Zelavespib monohydrochloride exerts its effects by binding to the ATP-binding site of HSP90, thereby inhibiting its chaperone function. This leads to the destabilization and degradation of client proteins that are essential for tumor growth and survival . The compound’s prolonged residence time at the target site enhances its therapeutic efficacy by ensuring sustained inhibition of HSP90 .
Comparison with Similar Compounds
Pharmacological Activity
Zelavespib Monohydrochloride vs. Other HSP90 Inhibitors
- HSP90-IN-27: Another HSP90 inhibitor, HSP90-IN-27 (CAS 525577-38-2), lacks published IC50 values in the available evidence, limiting direct potency comparisons. However, Zelavespib’s nanomolar-range IC50 in breast cancer cells suggests superior target engagement compared to many early-generation HSP90 inhibitors, which often require micromolar concentrations for efficacy .
Table 1: Pharmacological Comparison of HSP90 Inhibitors
| Compound | Target | IC50 (MDA-MB-468) | Key Mechanisms |
|---|---|---|---|
| This compound | HSP90 | 51 nM | Apoptosis induction, IKKβ degradation |
| HSP90-IN-27 | HSP90 | Not reported | Unknown (preclinical stage) |
Chemical and Structural Properties
Monohydrochloride Salts in Pharmaceuticals Monohydrochloride salts are widely used to improve drug stability and solubility. For example:
- L-Lysine Monohydrochloride: Contains 80% lysine by weight, with a molecular weight of 182.65 g/mol .
- Ziprasidone Hydrochloride : A psychotropic agent with a molecular formula of C21H21ClN4OS·HCl·H2O, leveraging the hydrochloride salt for enhanced dissolution .
Table 2: Comparison of Monohydrochloride Salts
| Compound | Molecular Weight (g/mol) | Active Ingredient Content | Primary Indication |
|---|---|---|---|
| This compound | Not reported | Not reported | Oncology (CLL, breast cancer) |
| L-Lysine monohydrochloride | 182.65 | 80% lysine | Nutritional supplements |
| Ziprasidone Hydrochloride | 467.39 (anhydrous) | ~99% purity (USP standards) | Psychiatric disorders |
Regulatory and Manufacturing Considerations
Monohydrochloride APIs (active pharmaceutical ingredients) require rigorous structural characterization to ensure equivalence to reference compounds. For example, Colesevelam Hydrochloride manufacturers must demonstrate chemical structure similarity through parallel testing of test and reference APIs .
Biological Activity
Zelavespib monohydrochloride, also known as PU-H71, is a small molecule inhibitor targeting heat shock protein 90 (HSP90). Its biological activity has been extensively studied in the context of cancer and neurodegenerative diseases. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications.
Zelavespib functions primarily by inhibiting HSP90, a chaperone protein crucial for the stability and function of various client proteins involved in cancer progression and survival. By disrupting the HSP90 chaperoning cycle, Zelavespib promotes the degradation of oncogenic proteins, thereby inhibiting tumor growth.
- Target Engagement : Zelavespib exhibits a prolonged residence time at target sites, which enhances its therapeutic efficacy. Studies have shown that it becomes trapped within epichaperome structures—complexes formed by chaperones and client proteins—leading to their disassembly without altering the expression levels of their constituents .
- Pharmacokinetics : Research indicates that Zelavespib maintains significant target occupancy despite rapid plasma clearance. In vivo studies demonstrated that its retention in tumors is dictated by the kinetics of target disassembly rather than simple drug-target unbinding .
Therapeutic Applications
Zelavespib has been evaluated in clinical trials for various malignancies, including lymphoma and solid tumors. Its ability to modulate epichaperomes has shown promise in treating conditions characterized by protein misfolding and aggregation.
- Cancer Treatment : Clinical studies have highlighted Zelavespib's effectiveness against therapy-resistant cancers. For instance, it has been used in trials involving acute myeloid leukemia (AML) and myelofibrosis, where it was granted orphan drug status by the FDA due to its potential benefits .
- Neurodegenerative Diseases : The compound is also being investigated for its role in neurodegenerative disorders such as Alzheimer’s disease. Its mechanism of action suggests potential benefits in disassembling toxic protein aggregates associated with these diseases .
Case Studies
Several case studies have illustrated the clinical relevance of Zelavespib:
- Acute Myeloid Leukemia (AML) :
- Myelofibrosis :
Data Summary
The following table summarizes key findings related to the biological activity and clinical applications of Zelavespib:
Q & A
Q. What documentation is critical for ensuring compliance with ethical standards in Zelavespib animal studies?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments. Document animal welfare metrics (e.g., tumor burden limits, humane endpoints) and obtain approval from institutional IACUC. Include raw data for tumor volumes and survival curves in supplementary materials, as specified in Instructions for Authors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
